4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-32-8) is a synthetic fluorinated benzothiazole-benzamide derivative with the molecular formula C14H8F2N2OS and a molecular weight of 290.29 g/mol. The compound bears a 4-fluoro substituent on both the benzothiazole and benzamide aromatic rings, generating a symmetrically fluorinated scaffold.

Molecular Formula C14H8F2N2OS
Molecular Weight 290.29
CAS No. 906785-32-8
Cat. No. B2706098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS906785-32-8
Molecular FormulaC14H8F2N2OS
Molecular Weight290.29
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C14H8F2N2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19)
InChIKeyGJOAWCLUZVGLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-32-8): Chemical Profile for Informed Scientific Procurement


4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-32-8) is a synthetic fluorinated benzothiazole-benzamide derivative with the molecular formula C14H8F2N2OS and a molecular weight of 290.29 g/mol [1]. The compound bears a 4-fluoro substituent on both the benzothiazole and benzamide aromatic rings, generating a symmetrically fluorinated scaffold. Its computed XLogP3 is 3.7, with a topological polar surface area (TPSA) of 70.2 Ų [1], indicating moderate lipophilicity and hydrogen-bonding capacity suitable for passive membrane permeability. This compound is primarily utilized as a research tool in medicinal chemistry, kinase inhibitor discovery, and structure-activity relationship (SAR) studies involving benzothiazole-based bioactive molecules [2].

Why Generic Substitution with Close Analogs Fails: Differential Evidence for 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide


Benzothiazole-benzamide derivatives are frequently explored as generic kinase inhibitor scaffolds, but subtle variations in substitution patterns profoundly alter lipophilicity, metabolic stability, and target selectivity. The 4-fluoro substitution on both aromatic rings in this compound distinguishes it from mono-fluorinated analogs such as N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-22-6) and non-fluorinated parent structures, producing measurable differences in computed physicochemical properties [1]. Furthermore, fluorine atoms at both ring positions create a distinct hydrogen bond acceptor profile that influences target engagement in ATP-binding pockets, as demonstrated by class-level SAR findings [2]. For procurement decisions, substituting with a seemingly similar benzothiazole-benzamide analog without dual fluorination risks acquiring a compound with altered permeability, metabolic fate, and binding selectivity, potentially invalidating SAR leads or biological assay outcomes.

Quantitative Differentiation Evidence: 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide vs Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Dual-Fluorinated vs Mono-Fluorinated and Non-Fluorinated Analogs

The target compound exhibits a computed XLogP3 of 3.7 (PubChem) [1], reflecting the lipophilic contribution of two aromatic fluorine substituents. In contrast, the mono-fluorinated analog N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-22-6), which retains the benzothiazole fluorine but lacks the benzamide ring fluorine, is estimated to have an XLogP3 value approximately 0.4–0.6 units lower based on structural analogy (class-level inference). The fully non-fluorinated parent scaffold N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1) has a lower XLogP3 still (estimated ~2.6–2.8) [2]. This quantifiable difference in lipophilicity directly influences passive membrane permeability and nonspecific protein binding, making the target compound a chemically distinct entity for cell-based assays requiring specific lipophilicity windows.

Lipophilicity Drug-likeness Physicochemical profiling

Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells: Reported IC50 Values

The target compound has been reported to exhibit an IC50 of 19.9 µM against the MDA-MB-231 triple-negative breast cancer cell line . This value positions the compound among the moderately active benzothiazole-benzamide derivatives; for context, the structurally related but non-fluorinated N-(1,3-benzothiazol-2-yl)benzamide series showed variable antiproliferative activity on HepG2 and MCF-7 cells, with the most active compounds (e.g., 1f, 1i, 1k) achieving >70% growth inhibition at 10 µM in the HepG2 line, but no direct head-to-head data are available for the MDA-MB-231 line from the same study [1]. The target compound's dual-fluorination pattern may contribute to its distinct cytotoxicity profile relative to mono-halogenated or non-halogenated analogs, though direct comparative IC50 data for the closest analogs in MDA-MB-231 cells are not available in the public literature.

Anticancer activity Breast cancer Cytotoxicity

Structural Determinants of LRRK2 Kinase Inhibition: Benzothiazole-Benzamide Core Class Membership

A patent disclosure (US 11,912,678) establishes that compounds possessing a benzothiazole-benzamide core, with specific substitution patterns, inhibit LRRK2 kinase—a validated target for Parkinson's disease and other tauopathies [1]. The disclosed compounds include N-(6-fluorobenzothiazole-2-yl)-4-morpholinobenzamide and N-(6-chlorobenzothiazole-2-yl)-4-morpholinobenzamide, which share the benzothiazole-benzamide scaffold with the target compound. While the target compound (4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide) is not explicitly listed in this patent, its structural membership in the benzothiazole-benzamide chemotype and its dual-fluorination pattern suggest potential LRRK2 inhibitory activity that merits experimental validation. No direct IC50 data against LRRK2 are currently available in the public domain for this specific compound.

LRRK2 inhibition Neurodegenerative disease Parkinson's disease

Fluorine-Mediated Metabolic Stability Enhancement: Class-Level Evidence for Dual-Fluorinated Benzothiazole-Benzamide Scaffolds

The incorporation of fluorine atoms at metabolically labile positions is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism [1]. In the target compound, fluorine atoms occupy the para-position of the benzamide phenyl ring (a common site of hydroxylation) and the 4-position of the benzothiazole ring. This dual fluorination is expected to confer superior metabolic stability compared to mono-fluorinated analogs such as N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-22-6), which protects only the benzothiazole ring, and far superior to the non-fluorinated parent scaffold N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1), which is fully exposed to oxidative attack at both aromatic rings [2]. While direct microsomal stability data (e.g., human liver microsome half-life, intrinsic clearance) are not publicly available for this specific compound, the class-level SAR of fluorinated heterocycles strongly supports this inference.

Metabolic stability Fluorine substitution Drug metabolism

Best Research and Industrial Application Scenarios for 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide


Kinase Inhibitor Discovery and SAR Expansion (LRRK2 and Other Kinase Targets)

Based on the structural membership of the benzothiazole-benzamide chemotype in LRRK2 inhibitor patents [1], this compound is suitable for medicinal chemistry teams seeking to expand SAR around the benzothiazole C4 position and the benzamide para position simultaneously. Its dual-fluorination pattern provides a differentiated vector for exploring fluorine-specific interactions within the ATP-binding pocket, beyond what is achievable with mono-fluorinated or morpholino-substituted analogs. Researchers investigating kinase selectivity profiles can employ this compound as a comparator probe alongside established benzothiazole-benzamide inhibitors to map fluorine-dependent selectivity determinants.

Physicochemical Property Benchmarking and Drug-Likeness Optimization

The compound's computed XLogP3 of 3.7 and TPSA of 70.2 Ų [2] place it within favorable drug-like chemical space. It can serve as a reference standard for calibrating lipophilicity and permeability assays when developing new fluorinated benzothiazole derivatives. Its dual-fluorination pattern makes it particularly useful for studying the additive contribution of aromatic fluorine atoms to logP, solubility, and passive permeability in a controlled chemotype series.

Metabolic Stability Profiling of Fluorinated Heterocyclic Leads

The dual-fluorination architecture of this compound provides a suitable test article for microsomal stability assays comparing the metabolic shielding effect of one versus two aromatic fluorine atoms [3]. Laboratories conducting ADME-Tox profiling can benchmark this compound against the mono-fluorinated analog (CAS 906785-22-6) and the non-fluorinated parent (CAS 5005-14-1) to generate internally consistent datasets quantifying the incremental stability benefit of each additional fluorine substituent on the benzothiazole-benzamide scaffold.

Anticancer Research: Triple-Negative Breast Cancer Cell Line Screening

With a reported IC50 of 19.9 µM against MDA-MB-231 cells , this compound may be incorporated into focused screening libraries targeting triple-negative breast cancer. Researchers should treat this IC50 value as a preliminary reference point and conduct comparative dose-response profiling against closely related analogs (e.g., N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide) under identical assay conditions to isolate the specific contribution of the 4-fluoro substituent on the benzamide ring to antiproliferative potency.

Quote Request

Request a Quote for 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.